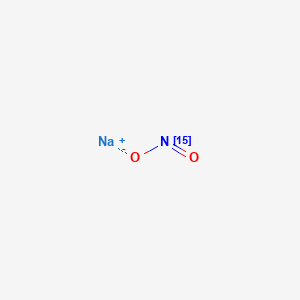

Sodium nitrite-15N

Description

The exact mass of the compound Sodium nitrite-15N is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium nitrite-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium nitrite-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635379 | |

| Record name | Sodium (~15~N)nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68378-96-1 | |

| Record name | Sodium nitrite N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (~15~N)nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68378-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRITE N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6EN23242B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Nitrite-¹⁵N for Researchers and Drug Development Professionals

Introduction: Sodium nitrite-¹⁵N (Na¹⁵NO₂) is a stable isotope-labeled form of sodium nitrite, an inorganic compound with significant applications in various scientific fields. The incorporation of the heavy isotope of nitrogen, ¹⁵N, makes it an invaluable tracer for studying nitrogen metabolism, reaction mechanisms, and environmental nitrogen cycles. Its chemical reactivity is nearly identical to its unlabeled counterpart, allowing it to be seamlessly integrated into biological and chemical systems for investigation without altering the studied processes. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and key applications of Sodium nitrite-¹⁵N.

Chemical and Physical Properties

Sodium nitrite-¹⁵N is a white to off-white crystalline solid that is highly soluble in water. Its fundamental properties are summarized in the table below. The primary distinction from unlabeled sodium nitrite is its increased molecular weight due to the presence of the ¹⁵N isotope.

| Property | Value |

| Chemical Formula | Na¹⁵NO₂ |

| Molecular Weight | ~70.00 g/mol |

| CAS Number | 68378-96-1 |

| Appearance | White to off-white solid |

| Solubility | Highly soluble in water |

| Melting Point | 271 °C (decomposes) |

| Decomposition Temperature | > 320 °C |

| Isotopic Purity | Typically >98% ¹⁵N |

Synthesis of Sodium Nitrite-¹⁵N

The most common method for the laboratory and industrial synthesis of Sodium nitrite-¹⁵N is the electrolytic reduction of Sodium nitrate-¹⁵N (Na¹⁵NO₃). This process offers a high yield and purity of the final product.

General Experimental Protocol: Electrolytic Reduction of Sodium Nitrate-¹⁵N

Objective: To synthesize Sodium nitrite-¹⁵N by the electrolytic reduction of Sodium nitrate-¹⁵N.

Materials:

-

Sodium nitrate-¹⁵N (Na¹⁵NO₃)

-

Deionized water

-

Electrolytic cell with a porous cathode (e.g., silver) and an anode

-

DC power supply

-

pH meter

-

Analytical balance

Methodology:

-

Preparation of Electrolyte: Prepare an aqueous solution of Sodium nitrate-¹⁵N in deionized water. The concentration will depend on the specific electrolytic cell and desired production rate.

-

Electrolytic Cell Setup: Assemble the electrolytic cell, ensuring proper placement of the porous cathode and anode. The porous nature of the cathode is crucial for efficient reduction.

-

Electrolysis: Apply a controlled direct current to the cell. The nitrate ions (¹⁵NO₃⁻) are reduced at the cathode to nitrite ions (¹⁵NO₂⁻). The process should be monitored for temperature and pH.

-

Monitoring: Periodically sample the electrolyte to monitor the conversion of nitrate to nitrite using appropriate analytical techniques (e.g., ion chromatography).

-

Purification: After the desired conversion is achieved, the resulting solution containing Sodium nitrite-¹⁵N is purified. This may involve crystallization to separate the Sodium nitrite-¹⁵N from any unreacted Sodium nitrate-¹⁵N and other byproducts.

-

Drying and Storage: The purified Sodium nitrite-¹⁵N crystals are dried and stored in a tightly sealed container in a cool, dry place, protected from light and moisture.

Synthesis of Sodium Nitrite-¹⁵N via electrolytic reduction.

Analytical Techniques

The analysis of Sodium nitrite-¹⁵N and its incorporation into various molecules is crucial for its application as a tracer. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹⁵N NMR Spectroscopy

Principle: ¹⁵N NMR spectroscopy directly detects the ¹⁵N nucleus, providing information about its chemical environment. The enrichment of ¹⁵N in Sodium nitrite-¹⁵N significantly enhances the signal-to-noise ratio, making it a powerful tool for tracing the fate of the nitrogen atom in chemical reactions and biological pathways.

Sample Preparation Protocol:

-

Dissolve the Sodium nitrite-¹⁵N sample or the ¹⁵N-labeled product in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹⁵N NMR spectrum using a high-field NMR spectrometer.

Isotope Ratio Mass Spectrometry (IRMS)

Principle: IRMS is used to determine the precise isotopic ratio of ¹⁵N to ¹⁴N in a sample. This is essential for quantifying the enrichment of ¹⁵N in various nitrogen pools in tracer studies. For the analysis of nitrite, it is often converted to a gaseous form, such as nitrous oxide (N₂O), before introduction into the mass spectrometer.

General Protocol for ¹⁵N Analysis of Nitrite:

-

Sample Collection: Collect the sample containing the ¹⁵N-labeled nitrite.

-

Conversion to N₂O: Chemically convert the nitrite in the sample to nitrous oxide (N₂O). This can be achieved through various methods, such as reaction with azide under acidic conditions.

-

Gas Chromatography (GC) Separation: The generated N₂O is introduced into a gas chromatograph to separate it from other gases.

-

Mass Spectrometry (MS) Analysis: The purified N₂O is then introduced into an isotope ratio mass spectrometer, which measures the abundance of the different N₂O isotopologues (e.g., ¹⁴N¹⁴N¹⁶O, ¹⁴N¹⁵N¹⁶O, ¹⁵N¹⁴N¹⁶O).

-

Data Analysis: The isotopic ratios are calculated and used to determine the ¹⁵N enrichment of the original nitrite sample.

Applications in Research and Drug Development

Sodium nitrite-¹⁵N is a versatile tool used in a wide range of research areas.

-

Metabolic Studies: It is used to trace the pathways of nitrogen metabolism in various organisms, from bacteria to humans. For example, it can be used to study nitrification and denitrification processes in soil and aquatic environments.

-

Mechanistic Studies in Chemistry: The ¹⁵N label allows for the elucidation of reaction mechanisms involving nitrite, such as in the formation of nitrosamines.

-

Drug Development: In pharmaceutical research, it can be used to study the metabolism of drugs containing nitrogen, helping to identify metabolites and understand metabolic pathways.

-

Environmental Science: It is a key tool for studying the nitrogen cycle, including the sources and sinks of nitrogen pollutants.

Signaling Pathway and Experimental Workflow Visualization

Denitrification Pathway

The following diagram illustrates the microbial denitrification pathway, where nitrate is sequentially reduced to dinitrogen gas. The use of Sodium nitrite-¹⁵N allows researchers to trace the flow of nitrogen through these intermediates.

Microbial denitrification pathway showing the reduction of ¹⁵N-labeled intermediates.

Experimental Workflow for a ¹⁵N Tracer Study in Soil

This diagram outlines a typical experimental workflow for using Sodium nitrite-¹⁵N as a tracer to study nitrogen transformations in a soil sample.

A typical experimental workflow for a ¹⁵N tracer study in soil.

Handling and Safety

Sodium nitrite-¹⁵N, like its unlabeled counterpart, is a strong oxidizing agent and is toxic if swallowed. Appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area. Avoid creating dust. Keep away from combustible materials.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as acids and reducing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of Sodium nitrite-¹⁵N for professionals in research and drug development. Its utility as a tracer is unparalleled for elucidating the complex pathways of nitrogen in both biological and chemical systems.

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Sodium Nitrite-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of Sodium nitrite-¹⁵N (Na¹⁵NO₂), a crucial isotopically labeled compound in various research and development fields. This document details established synthetic routes, provides in-depth experimental protocols for both synthesis and isotopic purity determination, and presents quantitative data to aid in method selection and execution.

Introduction to Sodium nitrite-¹⁵N

Sodium nitrite-¹⁵N is a stable isotope-labeled version of sodium nitrite, where the naturally more abundant ¹⁴N atom is replaced by the ¹⁵N isotope. This labeling allows researchers to trace the metabolic fate of nitrite and related nitrogen compounds in biological systems without the complications of radioactive isotopes.[1] Its applications are widespread, including in the study of nitrogen metabolism, as a tracer in environmental science, and in the investigation of nitrosamine formation in pharmaceutical products.[1][2] The ability to accurately synthesize Na¹⁵NO₂ with high isotopic purity and to verify this purity is paramount for the integrity of such studies.

Synthesis of Sodium nitrite-¹⁵N

The synthesis of Sodium nitrite-¹⁵N typically involves the reduction of its precursor, Sodium nitrate-¹⁵N (Na¹⁵NO₃). The ¹⁵N isotope is incorporated into the nitrate, which is then chemically or electrochemically reduced to the nitrite form. Several methods have been established for this reduction, each with its own advantages and disadvantages in terms of yield, purity of the final product, and environmental considerations.

Synthetic Routes and Quantitative Data

The selection of a synthetic method depends on factors such as the desired scale, available equipment, and tolerance for certain reagents. Below is a summary of common laboratory-scale synthesis methods.

| Synthetic Method | Reducing Agent | Typical Yield | Key Considerations |

| Chemical Reduction | Calcium Sulfite (CaSO₃) | ~76.5%[3] | A non-toxic and effective method. The reaction is conducted in the solid state, requiring thorough mixing and even heating.[3] The byproduct, calcium sulfate, is insoluble in water, simplifying purification.[3] |

| Chemical Reduction | Lead (Pb) | 47-59% | A traditional method that is effective but involves the use of toxic lead.[4] The product can be contaminated with lead oxide, necessitating careful purification.[4] |

| Chemical Reduction | Starch | ~30% | An accessible method using a common organic reducing agent. The reaction can be vigorous and may lead to lower purity (~50%) before further purification. |

| Electrochemical Reduction | Electric Current | High (not specified in lab-scale protocols) | A potentially cleaner method that avoids chemical reducing agents.[5] Requires specialized electrochemical equipment and careful control of reaction conditions to ensure selective reduction to nitrite.[5] |

Experimental Protocols for Synthesis

1. Synthesis of Sodium nitrite-¹⁵N via Reduction with Calcium Sulfite

This protocol is adapted from a method for the synthesis of unlabeled sodium nitrite and is suitable for producing the ¹⁵N-labeled compound by starting with Sodium nitrate-¹⁵N.[3]

Materials:

-

Sodium nitrate-¹⁵N (Na¹⁵NO₃)

-

Calcium sulfite (CaSO₃)

-

Deionized water

-

Mortar and pestle or coffee grinder

-

Heat-resistant beaker or crucible

-

Bunsen burner or toaster oven

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

-

Hot plate

Procedure:

-

Mixing Reagents: In a mortar, thoroughly grind together stoichiometric amounts of Sodium nitrate-¹⁵N and calcium sulfite. For example, for a starting amount of Sodium nitrate-¹⁵N, the corresponding mass of calcium sulfite should be calculated based on a 1:1 molar ratio. Thorough mixing is crucial as this is a solid-state reaction.[3]

-

Heating: Transfer the mixture to a heat-resistant beaker or crucible. Heat the mixture evenly. A toaster oven set to a high temperature for an extended period is recommended over a Bunsen burner to avoid localized overheating, which can lead to decomposition of the product into nitrogen dioxide.[3] The reaction reduces the nitrate to nitrite and oxidizes the sulfite to sulfate.[3]

-

Extraction: Once the reaction is complete and the vessel has cooled, add deionized water to the crude product to dissolve the Sodium nitrite-¹⁵N. The primary byproduct, calcium sulfate, is insoluble in water.[3]

-

Filtration: Filter the solution to remove the insoluble calcium sulfate and any unreacted calcium sulfite.[3]

-

Crystallization: Transfer the filtrate to a crystallization dish and gently heat on a hot plate to evaporate the water and crystallize the Sodium nitrite-¹⁵N.[3]

-

Drying and Yield Calculation: Collect the resulting crystals, dry them, and weigh to determine the final mass and calculate the percentage yield.[3]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Sodium nitrite-¹⁵N.

Determination of Isotopic Purity

The isotopic purity of Sodium nitrite-¹⁵N is a critical parameter that is typically determined using Isotope Ratio Mass Spectrometry (IRMS) or ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. Both techniques offer high precision and are well-suited for quantifying the enrichment of ¹⁵N.

Comparison of Analytical Techniques

| Feature | Isotope Ratio Mass Spectrometry (IRMS) | ¹⁵N Nuclear Magnetic Resonance (NMR) |

| Principle | Measures the ratio of different isotopes of nitrogen in a gaseous sample (typically N₂ or N₂O). | Measures the nuclear magnetic resonance frequency of the ¹⁵N nucleus, which is distinct from ¹⁴N. |

| Sample Preparation | Requires conversion of the nitrite sample into a suitable gas (e.g., N₂O). | The sample is typically dissolved in a suitable solvent (e.g., D₂O). |

| Precision | High precision, with standard deviations typically around 0.2-0.3‰. | High precision is achievable, with standard deviations below 1‰ reported.[6] |

| Advantages | Very high sensitivity and precision for determining isotopic ratios. | Non-destructive technique that provides structural information. Can distinguish between different nitrogen atoms in a molecule.[6] |

| Disadvantages | Destructive analysis. Requires specialized sample conversion techniques. | Lower sensitivity compared to IRMS. Requires higher sample concentrations.[7] |

Experimental Protocols for Isotopic Purity Analysis

1. Isotopic Purity Determination by ¹⁵N NMR Spectroscopy

This generalized protocol outlines the steps for determining the isotopic enrichment of Sodium nitrite-¹⁵N using NMR spectroscopy.

Materials and Equipment:

-

Sodium nitrite-¹⁵N sample

-

Deuterated water (D₂O) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer equipped with a probe for ¹⁵N detection

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of the Sodium nitrite-¹⁵N sample and dissolve it in a known volume of D₂O in a clean vial. Transfer the solution to an NMR tube.

-

NMR Spectrometer Setup:

-

Tune the NMR probe to the ¹⁵N frequency.

-

Set the appropriate spectral width to cover the expected chemical shift range of the nitrite ion.

-

Optimize acquisition parameters, including the pulse width (e.g., 90° pulse), relaxation delay (should be at least 5 times the T1 relaxation time for quantitative results), and number of scans (to achieve a good signal-to-noise ratio). For enhanced sensitivity, an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence can be used.[7]

-

-

Data Acquisition: Acquire the ¹⁵N NMR spectrum of the sample. Also, acquire a spectrum of a certified reference material with a known ¹⁵N enrichment under the same experimental conditions for calibration.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the area of the ¹⁵N signal.

-

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the integral of the sample's ¹⁵N signal to that of the certified reference material. For highly enriched samples, the presence of any ¹⁴N is often below the detection limit of NMR, and the focus is on confirming the chemical identity and the absence of nitrogen-containing impurities.

2. Isotopic Purity Determination by IRMS using the Denitrifier Method

This protocol describes the conversion of nitrite to nitrous oxide (N₂O) using denitrifying bacteria for subsequent isotopic analysis by IRMS.[8]

Materials and Equipment:

-

Sodium nitrite-¹⁵N sample solution

-

Culture of denitrifying bacteria that lack N₂O reductase (e.g., Pseudomonas aureofaciens)

-

Growth medium for the bacteria

-

Serum vials with septa

-

Inert gas (e.g., helium or nitrogen) for purging

-

Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS) system

Procedure:

-

Preparation of Bacterial Culture: Grow the denitrifying bacteria in an appropriate medium until they reach a suitable cell density.

-

Sample Preparation in Vials: Dispense an aliquot of the bacterial culture into serum vials. Seal the vials and purge with an inert gas to create anaerobic conditions. This also removes any atmospheric N₂O.

-

Injection of Sample: Inject a known amount of the Sodium nitrite-¹⁵N solution into the prepared vials. The amount should be calculated to yield a sufficient quantity of N₂O for IRMS analysis (typically in the nanomole range).[8]

-

Incubation: Incubate the vials to allow the bacteria to quantitatively convert the nitrite to N₂O.

-

Reaction Termination: Stop the enzymatic reaction, for example, by injecting a strong base like sodium hydroxide.

-

GC-IRMS Analysis:

-

The headspace gas from the vial is automatically sampled and injected into the GC-IRMS system.

-

The N₂O is separated from other gases by the gas chromatograph and then introduced into the mass spectrometer.

-

The IRMS measures the ion currents corresponding to the different isotopologues of N₂O (e.g., masses 44, 45, and 46) to determine the ¹⁵N abundance.

-

-

Data Analysis: The raw data is corrected for any instrumental fractionation and calibrated against known reference standards to provide the final isotopic enrichment value.

Isotopic Purity Analysis Workflow Diagram

Caption: Workflow for determining the isotopic purity of Sodium nitrite-¹⁵N.

Conclusion

The synthesis and isotopic analysis of Sodium nitrite-¹⁵N are critical processes for ensuring the quality and reliability of research in numerous scientific disciplines. This guide has provided an in-depth overview of common synthetic methods, with a focus on practical laboratory-scale protocols. Furthermore, it has detailed the two primary analytical techniques, ¹⁵N NMR and IRMS, for the accurate determination of isotopic purity. By following the detailed methodologies and considering the comparative data presented, researchers, scientists, and drug development professionals can confidently produce and verify the quality of Sodium nitrite-¹⁵N for their specific applications.

References

- 1. 亚硝酸钠-15N 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigman.princeton.edu [sigman.princeton.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. DE4441937A1 - Method and device for producing sodium nitrite - Google Patents [patents.google.com]

- 6. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrate/Nitrite Dual Guide - Emily M. Elliott [eelliottnew.weebly.com]

Commercial Suppliers of 98 atom % ¹⁵N Sodium Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of 98 atom % ¹⁵N Sodium Nitrite, an essential isotopic labeling reagent for tracing the metabolic fate of nitrite and studying the nitric oxide (NO) signaling pathway. This document is intended for researchers, scientists, and drug development professionals who require high-purity ¹⁵N-labeled sodium nitrite for their studies.

Introduction to ¹⁵N Sodium Nitrite in Research

Sodium nitrite labeled with the stable isotope nitrogen-15 (¹⁵N) is a powerful tool in metabolic research and drug development. It allows for the precise tracking of nitrite's conversion to nitric oxide and other nitrogen-containing metabolites. This is particularly crucial in understanding the pharmacokinetics and pharmacodynamics of drugs that modulate the nitric oxide pathway, which is implicated in various physiological processes, including vasodilation, neurotransmission, and immune response. The use of ¹⁵N-labeled compounds in conjunction with mass spectrometry-based analytical techniques enables researchers to distinguish exogenously administered nitrite from endogenous pools, providing clear, quantitative data on its absorption, distribution, metabolism, and excretion (ADME).

Commercial Suppliers

A number of reputable chemical suppliers offer 98 atom % ¹⁵N Sodium Nitrite. The following table summarizes the key information for some of the prominent vendors. Researchers are advised to visit the suppliers' websites for the most current product specifications, availability, and pricing.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Sodium nitrite-¹⁵N | 490814 | 68378-96-1 | 98 atom % ¹⁵N | ≥95% (CP) | 1g, 5g |

| Cambridge Isotope Laboratories, Inc. | Sodium nitrite (¹⁵N, 98%) | NLM-658 | 68378-96-1 | 98% | ≥98% | 1g, 5g |

| Eurisotop | SODIUM NITRITE (15N, 98%+) | NLM-658-1 | 68378-96-1 | 98%+ | 98% | 1 G |

| IsotopeShop.com (CPI Georgia) | Sodium Nitrite (¹⁵N, 99%) | Varies | 68378-96-1 | >99% ¹⁵N | <99% | 1g, 500g |

| ChemicalBook | Sodium nitrite-¹⁵N | Varies | 68378-96-1 | 98% | Varies | Varies |

Experimental Protocols: Tracing the Nitrate-Nitrite-NO Pathway

The following is a generalized experimental protocol for a tracer study using 98 atom % ¹⁵N Sodium Nitrite to investigate the metabolism of nitrite to nitric oxide in a biological system. This protocol is based on methodologies described in the scientific literature and should be adapted to specific research needs.[1][2]

Objective:

To quantify the conversion of exogenously administered ¹⁵N-labeled sodium nitrite to ¹⁵N-labeled nitric oxide metabolites in plasma.

Materials:

-

98 atom % ¹⁵N Sodium Nitrite

-

Experimental animals (e.g., rodents) or cell cultures

-

Phosphate-buffered saline (PBS)

-

Anticoagulant (e.g., heparin)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical standards of ¹⁵N-labeled and unlabeled nitrite and nitrate

-

Sample preparation reagents (e.g., protein precipitation agents like acetonitrile)

Methodology:

-

Preparation of Dosing Solution: Prepare a sterile solution of 98 atom % ¹⁵N Sodium Nitrite in PBS at the desired concentration.

-

Administration: Administer the ¹⁵N Sodium Nitrite solution to the experimental animals (e.g., via oral gavage or intravenous injection) or add it to the cell culture medium.

-

Sample Collection: At predetermined time points, collect biological samples (e.g., blood, tissue, or cell lysates). For blood samples, collect in tubes containing an anticoagulant.

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

To 100 µL of plasma, add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method capable of separating and detecting ¹⁴N- and ¹⁵N-labeled nitrite and its major metabolite, nitrate.

-

Use a suitable chromatographic column (e.g., a reversed-phase C18 column).

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for ¹⁴NO₂⁻, ¹⁵NO₂⁻, ¹⁴NO₃⁻, and ¹⁵NO₃⁻.

-

-

Data Analysis:

-

Construct calibration curves using analytical standards for both labeled and unlabeled analytes.

-

Quantify the concentrations of ¹⁵N-nitrite and its metabolites in the samples by comparing their peak areas to the calibration curves.

-

Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution for the ¹⁵N-labeled species.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway involving nitrite and a typical experimental workflow for a tracer study.

References

An In-depth Technical Guide to Safety Precautions for Handling Sodium Nitrite-¹⁵N in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Sodium Nitrite-¹⁵N in a laboratory setting. While the ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen, the chemical properties and associated hazards of the nitrite salt dictate the necessary safety precautions.[1][2] The safety measures for Sodium Nitrite-¹⁵N are therefore identical to those for its unlabeled counterpart.

Core Safety & Hazard Information

Sodium Nitrite-¹⁵N is a potent oxidizing agent and is toxic if ingested.[2][3][4][5] It can intensify fires and is very toxic to aquatic life.[3][4] Understanding these hazards is the foundation of safe handling.

Hazard Classification:

Quantitative Data Summary

The following table summarizes key quantitative data for Sodium Nitrite. Note that specific exposure limits for the ¹⁵N labeled version are not established and are considered the same as the unlabeled compound.

| Property | Value | Reference |

| Molecular Weight | 69.99 g/mol (Labeled) | [4] |

| CAS Number (Labeled) | 68378-96-1 | [3][4] |

| Hazard Statements | H272, H301, H319, H400 | [3][4][5][6] |

| Signal Word | Danger | [3][4] |

| Thermal Decomposition | >320 °C (>608 °F) | [5] |

| Aquatic Toxicity | LC50 (Rainbow Trout, 96h): 0.94 - 1.92 mg/lEC50 (Daphnia magna, 48h): 12.5 mg/l | [7] |

Detailed Experimental Protocols

Adherence to strict experimental protocols is mandatory to ensure the safety of laboratory personnel and the environment.

1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves must be inspected prior to use. Wash and dry hands after handling.[3][8]

-

Body Protection: A lab coat or other protective clothing made of a material that resists chemical penetration should be worn. For situations with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[3][8]

-

Respiratory Protection: In areas where there is a risk of inhaling dust, a suitable particulate respirator should be worn. If exposure limits are exceeded, a full-face respirator may be necessary.[3][8]

2. Handling and Storage

-

Ventilation: Always handle Sodium Nitrite-¹⁵N in a well-ventilated area. For procedures that may generate dust, use a certified fume hood.[1][3][8]

-

Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8] Keep away from combustible materials, strong acids, and reducing agents.[6][8] Store locked up.[3][7]

-

Labeling: All containers must be clearly labeled with the chemical name (including the ¹⁵N label), concentration, and relevant hazard information.[1][8]

3. Spill and Emergency Procedures

-

Spill Response: In case of a spill, evacuate the area. Avoid creating dust.[3] Use a non-sparking tool to collect the spilled material into a suitable container for disposal.[3] Prevent the spill from entering drains.[3]

-

Fire Response: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]

-

If on Skin: Remove contaminated clothing and wash the skin with soap and plenty of water.[3]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

-

4. Waste Disposal

-

Dispose of waste containing Sodium Nitrite-¹⁵N as hazardous waste in accordance with institutional and local regulations.[1]

-

Do not mix with general laboratory waste.[1] Waste containers must be clearly labeled with the contents and appropriate hazard symbols.[1]

Visualized Workflow and Logical Relationships

The following diagrams illustrate key safety workflows for handling Sodium Nitrite-¹⁵N.

Caption: General laboratory workflow for handling Sodium Nitrite-¹⁵N.

Caption: Emergency response plan for a Sodium Nitrite-¹⁵N spill.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Sodium nitrite (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-658-1 [isotope.com]

- 5. chemtradelogistics.com [chemtradelogistics.com]

- 6. dl.novachem.com.au [dl.novachem.com.au]

- 7. fishersci.com [fishersci.com]

- 8. wfxcchemical.com [wfxcchemical.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide to the Storage and Stability of 15N-Labeled Sodium Nitrite

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive overview of the best practices for the storage and handling of 15N-labeled sodium nitrite (Na¹⁵NO₂), its stability profile, and methodologies for assessing its purity. While 15N is a stable isotope and does not pose a radiological risk, the chemical properties of sodium nitrite necessitate careful handling and storage to prevent degradation.[1][2]

General Handling and Safety Precautions

As a stable isotope-labeled compound, the primary safety considerations for 15N-labeled sodium nitrite are dictated by the chemical properties of the molecule itself, which are identical to its unlabeled counterpart.[2] Sodium nitrite is an oxidizing solid and is toxic if ingested.[3] Standard laboratory safety protocols should be strictly followed.

Key Safety Measures:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. For handling the solid powder, a dust mask is also recommended.[4]

-

Ventilation: Work in a well-ventilated area.

-

Hygiene: Avoid inhalation and ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

-

Incompatibilities: Keep away from combustible materials.[5]

Storage Recommendations

The primary goal of proper storage is to maintain the chemical and isotopic purity of 15N-labeled sodium nitrite by protecting it from environmental factors that can cause degradation.

Solid Form

For solid (neat) 15N-labeled sodium nitrite, the following conditions are recommended based on manufacturer data sheets and general guidelines for hygroscopic and light-sensitive compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | To prevent thermal decomposition which occurs at high temperatures.[4] |

| Atmosphere | Tightly sealed container | Sodium nitrite is hygroscopic and can oxidize in the presence of air.[6][7] |

| Light | Protect from light (e.g., amber vial) | To prevent light-induced degradation.[8] |

| Moisture | Store in a dry, cool place | To prevent deliquescence and degradation.[5] |

Solution Form

The stability of sodium nitrite in solution is dependent on the solvent, concentration, and storage temperature.

| Storage Condition | Stability Observation | Source |

| Standard Solutions (0.025 and 0.4 µg/mL in ultrapure water) at 5°C | Stable for up to one year with no change in concentration. | [9] |

| In Chopped Meat Products at 5°C (Refrigerated) | Significant decrease in nitrite concentration. | [9] |

| In Chopped Meat Products at -20°C (Frozen) | Stable for up to 1 day. | [9] |

| In Chopped Meat Products at -40°C (Frozen) | Stable for up to 14 days. | [9] |

Stability Profile and Degradation Pathways

The primary degradation pathway for sodium nitrite is oxidation to sodium nitrate (NaNO₃). This process can be accelerated by exposure to air (oxygen), moisture, and certain acidic conditions.[7] At temperatures above 330°C, sodium nitrite decomposes into sodium oxide, nitric oxide, and nitrogen dioxide.[6][10][11]

Experimental Protocols for Stability Assessment

To assess the stability and purity of 15N-labeled sodium nitrite, analytical methods that can distinguish and quantify both the parent compound and its primary degradant, sodium nitrate, are required. Ion chromatography is a widely accepted and robust method for this purpose.

Protocol: Purity and Degradation Analysis by Ion Chromatography

This protocol provides a general framework for the analysis of 15N-labeled sodium nitrite using ion chromatography (IC) with suppressed conductivity detection, as adapted from official pharmacopeia methods for the unlabeled compound.[12][13]

Objective: To quantify the amount of 15N-nitrite and its potential impurity, 15N-nitrate.

Materials:

-

15N-labeled Sodium Nitrite sample

-

USP reference standards for Sodium Nitrite and Sodium Nitrate

-

Deionized (DI) water (18.2 MΩ·cm)

-

Appropriate anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS12A or Metrosep A Supp 4)[12][13]

-

Ion chromatograph with a suppressed conductivity detector

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve USP Sodium Nitrite and Sodium Nitrate reference standards in DI water to create stock solutions (e.g., 1200 mg/L).[12]

-

Perform serial dilutions of the stock solutions to prepare a series of calibration standards with known concentrations (e.g., ranging from 20-120 mg/L for nitrite).[12]

-

-

Sample Solution Preparation:

-

Accurately weigh a known amount of the 15N-labeled sodium nitrite sample.

-

Dissolve the sample in a precise volume of DI water to achieve a concentration within the calibration range.

-

-

Chromatographic Conditions (Example):

-

Eluent: Isocratic mixture of sodium carbonate and sodium bicarbonate.[12]

-

Flow Rate: As per column manufacturer's recommendation.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection: Suppressed conductivity.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve for both nitrite and nitrate.

-

Inject the sample solution.

-

Identify the nitrite and nitrate peaks in the sample chromatogram based on their retention times compared to the standards.

-

Quantify the concentration of 15N-nitrite and any 15N-nitrate present in the sample by using the calibration curve.

-

-

Purity Calculation:

-

Calculate the purity of the 15N-labeled sodium nitrite as a percentage of the total detected anions.

-

Disposal

Disposal of 15N-labeled sodium nitrite should be in accordance with institutional and local regulations for chemical waste. As it is a stable isotope, no special precautions for radioactivity are needed.[1] The waste should not be mixed with general laboratory waste.[2] For larger quantities or specific guidance, consult your institution's environmental health and safety office.

References

- 1. moravek.com [moravek.com]

- 2. benchchem.com [benchchem.com]

- 3. Sodium nitrite (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-658-1 [isotope.com]

- 4. 亚硝酸钠-15N 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Sodium nitrite - Sciencemadness Wiki [sciencemadness.org]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. [Storage Stability of Nitrite in Nitrite Analysis of Meat Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium nitrite - Wikipedia [en.wikipedia.org]

- 11. Sodium Nitrite Archives • IsotopeShop.com [isotopeshop.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Assay of nitrite in sodium nitrite | Metrohm [metrohm.com]

In-Depth Technical Guide to Sodium Nitrite-¹⁵N (CAS 68378-96-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Sodium Nitrite-¹⁵N is the stable isotope-labeled form of sodium nitrite, where the nitrogen atom is the heavy isotope ¹⁵N.[1] This isotopic labeling allows for its use as a tracer in a variety of scientific studies, enabling researchers to follow the metabolic fate of nitrite and its reaction products within complex biological and environmental systems.[2] Its chemical and physical properties are largely similar to those of its unlabeled counterpart, sodium nitrite (CAS 7632-00-0).[1]

Chemical Identity

| Identifier | Value |

| Chemical Name | Sodium Nitrite-¹⁵N |

| CAS Number | 68378-96-1[3] |

| Molecular Formula | Na¹⁵NO₂[3] |

| Molecular Weight | 69.99 g/mol [3] |

| InChI | InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1;[3] |

| InChIKey | LPXPTNMVRIOKMN-YTBWXGASSA-M[2] |

| SMILES | [Na+].[O-][15N]=O[3] |

| Synonyms | Nitrous-15N Acid Sodium Salt, ¹⁵N Labeled sodium nitrite, [¹⁵N]-Sodium Nitrite[1][4] |

Physicochemical Properties

A summary of the key physicochemical properties of Sodium Nitrite-¹⁵N is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to slightly yellow crystalline solid | [1][5] |

| Melting Point | 271 °C (decomposes) | [6][7] |

| Solubility in Water | 82 g/100 mL at 20 °C | [8] |

| Density | 2.17 g/cm³ | [8] |

| Purity | Typically ≥98% atom ¹⁵N | [9] |

Applications in Research and Development

The primary utility of Sodium Nitrite-¹⁵N lies in its application as a tracer for nitrogen atoms in various chemical and biological processes. The distinct mass of the ¹⁵N isotope allows for its detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Key applications include:

-

Metabolic and Pharmacokinetic Studies: Tracing the in vivo conversion of nitrite to nitric oxide (NO) and other metabolites. This is crucial for understanding the role of the nitrate-nitrite-NO pathway in physiology and pathology.[10]

-

Environmental Science: Investigating nitrogen cycling processes such as denitrification and nitrification in soil and aquatic ecosystems.[11]

-

Drug Development: Studying the formation of potentially carcinogenic nitrosamines from precursor amines and nitrite under various conditions.[12] Sodium Nitrite-¹⁵N is used to unequivocally identify and quantify the formation of N-nitroso compounds.[13]

-

Chemical Synthesis: Serving as a precursor for the synthesis of other ¹⁵N-labeled compounds.[2]

Experimental Protocols

The following sections provide an overview of common experimental methodologies involving Sodium Nitrite-¹⁵N. These are intended as a guide and may require optimization for specific experimental contexts.

Quantification of ¹⁵N-Nitrite in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of ¹⁵N-nitrite in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10]

Materials:

-

Sodium Nitrite-¹⁵N (as internal standard or for tracer studies)

-

2,3-diaminonaphthalene (DAN) solution

-

Formic acid

-

Acetonitrile

-

Water (LC-MS grade)

-

Plasma samples

-

Centrifugal filters (e.g., 3 kDa MWCO)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

For absolute quantification, spike a known concentration of Sodium Nitrite-¹⁵N into the plasma samples as an internal standard.

-

Deproteinize the plasma samples by adding a threefold volume of cold acetonitrile.

-

Vortex mix and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Filter the supernatant through a centrifugal filter to remove any remaining macromolecules.

-

-

Derivatization:

-

To a specific volume of the filtered supernatant, add the DAN solution. DAN reacts with nitrite to form the fluorescent and mass-spectrometrically active compound 2,3-naphthotriazole (NAT).

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a basic solution (e.g., NaOH).

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the ¹⁵N-labeled NAT from other sample components using a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transition for ¹⁵N-NAT.

-

Simultaneously monitor the transition for unlabeled NAT if measuring endogenous nitrite levels.

-

-

-

Data Analysis:

-

Quantify the amount of ¹⁵N-nitrite by comparing the peak area of the ¹⁵N-NAT to a calibration curve generated with known concentrations of Sodium Nitrite-¹⁵N.

-

Analysis of ¹⁵N-Labeled Nitrosamines by NMR Spectroscopy

This protocol provides a general workflow for the use of Sodium Nitrite-¹⁵N in the synthesis and subsequent analysis of ¹⁵N-labeled nitrosamines by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is invaluable for confirming the formation and structure of nitrosamines in drug substances.[13]

Materials:

-

Sodium Nitrite-¹⁵N

-

Secondary amine of interest

-

Acidic solution (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Deuterated solvent for NMR (e.g., CDCl₃)

-

NMR spectrometer equipped with a ¹⁵N-sensitive probe

Procedure:

-

Synthesis of ¹⁵N-Nitrosamine:

-

Dissolve the secondary amine in an acidic aqueous solution.

-

Slowly add an aqueous solution of Sodium Nitrite-¹⁵N to the amine solution while stirring at a controlled temperature (e.g., 0-5 °C). The acidic conditions generate ¹⁵N-labeled nitrous acid, which reacts with the secondary amine to form the ¹⁵N-nitrosamine.

-

Allow the reaction to proceed for a specific duration.

-

Extract the formed ¹⁵N-nitrosamine into an organic solvent.

-

Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to obtain the ¹⁵N-labeled nitrosamine.

-

-

NMR Analysis:

-

Dissolve the purified ¹⁵N-nitrosamine in a suitable deuterated solvent.

-

Acquire a ¹⁵N NMR spectrum. The chemical shift of the ¹⁵N nucleus in the nitroso group is highly characteristic and can confirm the presence of the nitrosamine.

-

Acquire other NMR spectra as needed (e.g., ¹H, ¹³C, 2D correlation spectra like HSQC and HMBC) to fully elucidate the structure of the nitrosamine. The ¹⁵N labeling will allow for the observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural information.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key biological pathways where nitrite, and thus Sodium Nitrite-¹⁵N as a tracer, plays a significant role.

References

- 1. Measurement of Denitrification in Sediments with the 15N Isotope Pairing Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple approach for the preparation of (15-15)N2-enriched water for nitrogen fixation assessments: evaluation, application and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applying the 15N labelling technique to material derived from a landfill simulation experiment to understand nitrogen cycle processes under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 5. geneonline.com [geneonline.com]

- 6. Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of an LC-MS/MS Assay for 15N-Nitrite for Cellular Studies of L-Arginine Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of nitrite and nitrate in human urine and plasma as pentafluorobenzyl derivatives by gas chromatography-mass spectrometry using their 15N-labelled analogs. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 15N-labelled nitrite/nitrate tracer analysis by LC-MS/MS: Urinary and fecal excretion of nitrite/nitrate following oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium nitrite (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-658-5 [isotope.com]

- 13. pubs.acs.org [pubs.acs.org]

The Power of the Stable Isotope ¹⁵N in Modern Biochemistry: A Technical Guide for Researchers

An in-depth exploration of the applications of Nitrogen-15 (¹⁵N) stable isotopes in quantitative proteomics, structural biology, and metabolic flux analysis, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The stable, non-radioactive isotope of nitrogen, ¹⁵N, has become an indispensable tool in the biochemist's arsenal. Its subtle mass difference from the naturally abundant ¹⁴N allows for the precise tracing and quantification of nitrogen-containing biomolecules, providing unparalleled insights into the dynamic processes of the cell. This technical guide delves into the core applications of ¹⁵N in biochemistry, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Quantitative Proteomics: Unveiling the Dynamic Proteome with ¹⁵N Labeling

Metabolic labeling with ¹⁵N is a powerful strategy for accurate and large-scale relative protein quantification. This approach involves the in vivo incorporation of ¹⁵N-containing amino acids or nitrogen sources into the entire proteome of a cell or organism. By comparing the mass spectra of these "heavy" (¹⁵N) proteins with their "light" (¹⁴N) counterparts, researchers can achieve precise quantification of changes in protein abundance between different biological samples.[1]

One of the key advantages of this method is that samples can be combined at a very early stage, significantly minimizing experimental variations that can be introduced during sample preparation.[1] This technique has been successfully applied to a variety of model organisms, including bacteria, yeast, plants, and mammals, to study responses to various stimuli, disease states, and drug treatments.[1]

Data Presentation: Quantitative Proteomic Changes in Response to Drug Treatment

The following table summarizes hypothetical quantitative data from a ¹⁵N metabolic labeling experiment designed to investigate the cellular response to a drug treatment. This illustrates how ¹⁵N labeling can identify proteins that are significantly upregulated or downregulated, providing clues to the drug's mechanism of action and potential off-target effects.

| Protein Accession | Gene Name | Protein Description | Number of Peptides Quantified | ¹⁵N/¹⁴N Ratio | p-value | Regulation |

| P0A799 | dnaK | Chaperone protein DnaK | 15 | 2.5 | 0.001 | Upregulated |

| P0A9K9 | sucA | 2-oxoglutarate dehydrogenase E1 component | 12 | 0.4 | 0.005 | Downregulated |

| P0CE47 | rplB | 50S ribosomal protein L2 | 10 | 1.1 | 0.85 | Unchanged |

| Q9H2K8 | HSP90AA1 | Heat shock protein HSP 90-alpha | 21 | 3.1 | <0.001 | Upregulated |

| P62258 | ACTB | Actin, cytoplasmic 1 | 18 | 0.98 | 0.92 | Unchanged |

| P31946 | CASP3 | Caspase-3 | 9 | 4.2 | <0.001 | Upregulated |

| Q06830 | PARP1 | Poly [ADP-ribose] polymerase 1 | 14 | 0.3 | 0.002 | Downregulated |

Experimental Workflow: Quantitative Proteomics using ¹⁵N Metabolic Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Caption: A generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Detailed Experimental Protocol: ¹⁵N Metabolic Labeling of E. coli

This protocol describes the labeling of E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[2]

Materials:

-

M9 minimal medium components (without NH₄Cl)

-

¹⁵NH₄Cl (or ¹⁴NH₄Cl for the "light" control)

-

Glucose (or other carbon source)

-

Sterile stock solutions: 1 M MgSO₄, 1 M CaCl₂, 1000x trace elements solution

-

E. coli strain of interest

-

Appropriate antibiotics

Procedure:

-

Prepare M9 Medium: Prepare 1 liter of M9 minimal medium, omitting ammonium chloride. Autoclave to sterilize.

-

Prepare Labeling Medium: To the sterile 1L M9 medium, aseptically add:

-

1 g of ¹⁵NH₄Cl (for the "heavy" medium) or 1 g of ¹⁴NH₄Cl (for the "light" medium).

-

20 mL of 20% sterile glucose.

-

2 mL of 1 M sterile MgSO₄.

-

100 µL of 1 M sterile CaCl₂.

-

1 mL of 1000x sterile trace elements solution.

-

Appropriate antibiotic(s).

-

-

Cell Culture:

-

Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density.

-

Use the pre-culture to inoculate the "light" (¹⁴N) and "heavy" (¹⁵N) M9 minimal media at a 1:100 dilution.

-

Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).

-

-

Harvesting and Mixing:

-

Harvest the cells by centrifugation.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein concentration.

-

-

Protein Extraction and Digestion:

-

Resuspend the mixed cell pellet in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and lyse the cells.

-

Determine the protein concentration of the lysate.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT (e.g., 5 mM final concentration for 30 minutes at 37°C) and alkylate cysteines with iodoacetamide (e.g., 15 mM final concentration for 30 minutes in the dark at room temperature).

-

Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge for subsequent LC-MS/MS analysis.

-

Structural Biology: Probing Protein Structure and Interactions with ¹⁵N NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution.[3][4] The incorporation of ¹⁵N (and often ¹³C) into a protein is essential for modern multi-dimensional NMR experiments. The ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp, well-resolved peaks in NMR spectra, unlike the more abundant ¹⁴N with a spin of 1.[5]

The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR. It generates a "fingerprint" spectrum where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone.[6][7] Changes in the chemical environment of these nuclei, for instance upon ligand binding, result in chemical shift perturbations (CSPs) in the HSQC spectrum. This makes ¹⁵N HSQC an invaluable tool for identifying ligand binding sites and determining binding affinities.[8][9]

Data Presentation: Determining Ligand Binding Affinity with ¹⁵N HSQC

The following table presents hypothetical data from a ¹⁵N HSQC titration experiment to determine the dissociation constant (Kd) for the interaction between a protein and various small molecule fragments.

| Fragment | Target Protein | Kd (µM) |

| Fragment A | Kinase X | 150 |

| Fragment B | Kinase X | 85 |

| Fragment C | Kinase X | >1000 (No significant binding) |

| Fragment D | Protease Y | 250 |

| Fragment E | Protease Y | 50 |

Experimental Workflow: Ligand Binding Site Mapping and Affinity Determination by ¹⁵N HSQC

The following diagram illustrates the workflow for using ¹⁵N HSQC to screen for ligand binding and determine binding affinities.

Caption: Workflow for ligand screening and affinity determination using ¹⁵N HSQC NMR.

Detailed Experimental Protocol: ¹⁵N HSQC Titration for Protein-Ligand Interaction

This protocol outlines the general steps for performing a ¹⁵N HSQC titration experiment to study the interaction between a ¹⁵N-labeled protein and a ligand.

Materials:

-

Purified, ¹⁵N-labeled protein at a suitable concentration (typically 0.1-1 mM) in an appropriate NMR buffer.

-

Concentrated stock solution of the ligand in the same NMR buffer.

-

NMR tubes.

-

NMR spectrometer equipped for heteronuclear experiments.

Procedure:

-

Sample Preparation:

-

Prepare a sample of the ¹⁵N-labeled protein in an NMR tube. The buffer should be optimized for protein stability and NMR data quality (e.g., appropriate pH, low salt concentration if possible). The sample should contain 5-10% D₂O for the spectrometer's lock system.

-

-

Acquire Reference Spectrum:

-

Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

-

-

Ligand Titration:

-

Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve the first desired ligand concentration.

-

Gently mix the sample and allow it to equilibrate.

-

Record another ¹H-¹⁵N HSQC spectrum.

-

Repeat the addition of the ligand and recording of the HSQC spectrum for a series of increasing ligand concentrations. The final ligand concentration should ideally be several times the expected Kd to ensure saturation of the binding site.

-

-

Data Processing and Analysis:

-

Process all the HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Overlay the spectra to visually inspect for chemical shift perturbations (CSPs).

-

For each assigned residue, measure the change in the ¹H and ¹⁵N chemical shifts at each ligand concentration.

-

Calculate the combined chemical shift perturbation (CSP) for each residue using a weighted average, for example: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2).

-

Plot the CSPs for each affected residue as a function of the ligand concentration.

-

Fit the binding isotherms to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Metabolic Flux Analysis: Tracing the Flow of Nitrogen Through Cellular Pathways

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[10][11] By introducing ¹⁵N-labeled substrates, such as ¹⁵N-glutamine or ¹⁵N-ammonium chloride, researchers can trace the path of nitrogen atoms through various metabolic pathways.[12][13][14] This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations.

¹⁵N-based MFA is particularly valuable for studying amino acid and nucleotide metabolism, where nitrogen is a key component.[13][14] It can be used to understand how metabolic pathways are rewired in diseases like cancer and to identify potential therapeutic targets.[4][15]

Data Presentation: Metabolic Flux Rates in Cancer Cells

The following table presents hypothetical metabolic flux data from a ¹⁵N-glutamine tracing experiment comparing a cancer cell line to its normal counterpart. The fluxes are normalized to the rate of glutamine uptake.

| Metabolic Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) |

| Glutamine -> Glutamate | 1.0 | 1.0 |

| Glutamate -> α-Ketoglutarate | 0.8 | 1.2 |

| Glutamate -> Proline | 0.1 | 0.05 |

| Glutamate -> Aspartate (via transamination) | 0.4 | 0.8 |

| Aspartate -> Pyrimidines | 0.2 | 0.6 |

| Glutamine amide-N -> Purines | 0.15 | 0.5 |

Experimental Workflow: ¹⁵N-based Metabolic Flux Analysis

The following diagram illustrates a general workflow for a metabolic flux analysis experiment using a ¹⁵N-labeled tracer.

References

- 1. benchchem.com [benchchem.com]

- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SILAC-Based Quantitative Proteomic Analysis of Oxaliplatin-Resistant Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dspace.mit.edu [dspace.mit.edu]

The Pivotal Role of Sodium Nitrite-¹⁵N in Unraveling the Nitrogen Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of nitrogen through terrestrial and aquatic ecosystems is fundamental to life on Earth. Understanding the rates and pathways of nitrogen transformation is paramount for fields ranging from environmental science to agriculture and has implications for drug development, where nitrogen-containing compounds are ubiquitous. The stable isotope tracer, Sodium nitrite-¹⁵N (Na¹⁵NO₂), has emerged as an indispensable tool for dissecting the complexities of the nitrogen cycle, offering a window into microbial processes that were once opaque. This technical guide provides an in-depth exploration of the application of Sodium nitrite-¹⁵N in nitrogen cycle studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Introduction to ¹⁵N Tracer Techniques

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. Its natural abundance is approximately 0.37%, with the vast majority of nitrogen being ¹⁴N. By introducing compounds enriched with ¹⁵N, such as Sodium nitrite-¹⁵N, into an experimental system, researchers can trace the movement of nitrogen atoms through various biological and chemical transformations.[1] This "enrichment technique" allows for the precise calculation of reaction rates, a significant advantage over methods that rely on natural abundance measurements.[1] The distinct mass of ¹⁵N allows for its detection and quantification using isotope ratio mass spectrometry (IRMS), providing a powerful analytical tool to follow the fate of the labeled nitrogen.

Sodium nitrite-¹⁵N is particularly valuable for studying key processes in the nitrogen cycle where nitrite (NO₂⁻) is a central intermediate, including denitrification, nitrification, and anaerobic ammonium oxidation (anammox).

Key Nitrogen Cycle Processes Investigated with Sodium Nitrite-¹⁵N

Denitrification: The Conversion of Nitrate to Nitrogen Gas

Denitrification is a microbial process that converts nitrate (NO₃⁻) and nitrite to dinitrogen gas (N₂), returning reactive nitrogen to the atmosphere. It is a critical pathway for nitrogen removal in various environments. The ¹⁵N isotope pairing technique (IPT) is a widely used method to measure denitrification rates in sediments and aquatic systems.[2][3] This technique often involves the addition of ¹⁵N-labeled nitrate (¹⁵NO₃⁻), which is then reduced to ¹⁵N-labeled nitrite. However, direct addition of ¹⁵N-labeled nitrite can also be employed to specifically target the later steps of denitrification.

The principle of the IPT lies in measuring the production of the three isotopic forms of N₂ gas: ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30). By analyzing the ratios of these N₂ species, researchers can calculate the total denitrification rate, distinguishing between denitrification of ambient, unlabeled nitrate and the added, labeled nitrate.[2]

Nitrification: The Oxidation of Ammonia to Nitrate

Nitrification is a two-step process where ammonia (NH₃) or ammonium (NH₄⁺) is oxidized first to nitrite and then to nitrate. This process is crucial for making nitrogen available to plants and other organisms. The ¹⁵N isotope dilution technique is a common method to determine gross nitrification rates in soils and sediments. While this method often uses ¹⁵N-labeled ammonium to trace its oxidation, the production and subsequent transformation of ¹⁵N-labeled nitrite are key indicators of the nitrification process. By measuring the change in the isotopic enrichment of the nitrite and nitrate pools over time, the gross rate of nitrification can be calculated.

Anammox: Anaerobic Ammonium Oxidation

Anaerobic ammonium oxidation (anammox) is a more recently discovered microbial process where ammonium and nitrite are directly converted into dinitrogen gas under anoxic conditions.[4] Anammox can be a significant pathway for nitrogen loss in various environments, including wastewater treatment plants and marine oxygen minimum zones. ¹⁵N tracer studies are essential for quantifying the contribution of anammox to total N₂ production. By adding ¹⁵NH₄⁺ and unlabeled nitrite, or unlabeled NH₄⁺ and ¹⁵NO₂⁻, researchers can track the formation of labeled N₂ gas and differentiate it from N₂ produced by denitrification.

Quantitative Data from ¹⁵N Tracer Studies

The use of Sodium nitrite-¹⁵N and other ¹⁵N tracers has generated a wealth of quantitative data on nitrogen transformation rates across diverse ecosystems. The following tables summarize some of this data, providing a comparative overview for researchers.

Table 1: Denitrification Rates in Various Sediments Measured by the ¹⁵N Isotope Pairing Technique

| Location/Ecosystem | Sediment Type | Denitrification Rate (μmol N m⁻² h⁻¹) | Reference |

| Lake Sediments | Organic-rich | 91 - 171 | [5] |

| Estuarine Sediments | Bioturbated | 131 - 182 | [5] |

| Coastal Sediments | Sandy | 10 - 70 (vegetated) | [6] |

| Coastal Sediments | Bare | 0.9 - 2 | [6] |

| San Francisco Bay Delta | Mixed | 25 - 41.7 | [2] |

Table 2: Gross Nitrification Rates in Different Soil Types Using ¹⁵N Tracer Methods

| Land Use | Soil Type | Gross Nitrification Rate (mg N kg⁻¹ d⁻¹) | Reference |

| Agricultural Soil (Acidic, pH 4.03) | Clay Loam | 0.52 | [7] |

| Agricultural Soil (Acidic, pH 5.41) | Sandy Loam | 1.89 | [7] |

| Coniferous Forest | Loam | 25 - >300 (mg N m⁻² d⁻¹) | [8] |

| Natural Forest | Not Specified | 6.30 | [9] |

| Banana Plantation (3 years) | Not Specified | 11.9 | [9] |

Table 3: Comparative Rates of Anammox and Denitrification in Aquatic Ecosystems

| Ecosystem | Anammox Rate (nmol N g⁻¹ d⁻¹) | Denitrification Rate (nmol N g⁻¹ d⁻¹) | Anammox Contribution to N₂ Production (%) | Reference |

| Aquatic Ecosystems (General) | 21.55 (median) | 171.76 (median) | Varies widely | [10] |

| Lake Erie (Central Basin) | 0 - 922 (nM/day) | 1 - 355 (nM/day) | 0 - 100 | [5] |

| Estuarine Sediments | - | - | < 6 | [11] |

| Riparian Zone | 0.32 (µg N h⁻¹) | 0.93 (µg N h⁻¹) | 25.96 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ¹⁵N tracer techniques. Below are synthesized protocols for key experiments involving ¹⁵N-labeled nitrite.

Protocol 1: Measurement of Denitrification in Sediments using the ¹⁵N Isotope Pairing Technique

Objective: To quantify the rates of denitrification from both overlying water nitrate and coupled nitrification-denitrification within the sediment.

Materials:

-

Intact sediment cores with overlying water.

-

¹⁵N-labeled sodium nitrate (Na¹⁵NO₃) or sodium nitrite (Na¹⁵NO₂) stock solution (e.g., 98 atom% ¹⁵N).

-

Gas-tight incubation chambers or core liners with sealing caps.

-

Magnetic stirrers or a mechanism for gentle water circulation.

-

Syringes for water sampling.

-

Gas-tight vials (e.g., Exetainers) for storing water samples for dissolved gas analysis.

-

Zinc chloride (ZnCl₂) solution (50% w/v) for preserving samples.

-

Isotope Ratio Mass Spectrometer (IRMS) for N₂ isotope analysis.

Procedure:

-

Core Collection and Pre-incubation: Collect undisturbed sediment cores and allow them to acclimate in the laboratory under in-situ temperature and dark conditions for a pre-incubation period (e.g., 12-24 hours) to establish stable oxygen and nutrient gradients.

-

Tracer Addition: Introduce the ¹⁵N-labeled nitrate or nitrite stock solution into the overlying water of each core to achieve a target enrichment (e.g., 50-90 atom% ¹⁵N). Gently mix the water to ensure homogeneous distribution of the tracer without disturbing the sediment surface.

-

Incubation: Seal the cores and incubate them in the dark at in-situ temperature. The incubation period can range from a few hours to 24 hours, depending on the expected denitrification rates.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6 hours), carefully collect water samples from the overlying water using a syringe.

-

Sample Preservation: Immediately transfer a known volume of the water sample into a gas-tight vial containing a small amount of ZnCl₂ solution to stop all biological activity.

-

Isotopic Analysis: Analyze the concentrations of ²⁸N₂, ²⁹N₂, and ³⁰N₂ in the headspace of the vials using an IRMS.

-

Calculation: Calculate the rates of production for each N₂ isotope. Use established equations from the isotope pairing technique to determine the total denitrification rate, distinguishing between denitrification supported by nitrate from the overlying water (Dw) and from coupled nitrification within the sediment (Dn).[2]

Protocol 2: Measurement of Gross Nitrification in Soil using the ¹⁵N Isotope Dilution Technique

Objective: To determine the gross rate of nitrification (oxidation of NH₄⁺ to NO₂⁻ and subsequently to NO₃⁻) in a soil sample.

Materials:

-

Fresh soil samples, sieved to remove large debris.

-

¹⁵N-labeled ammonium solution (e.g., (¹⁵NH₄)₂SO₄, 98 atom% ¹⁵N).

-

Incubation containers (e.g., flasks or jars).

-

Potassium chloride (KCl) solution (e.g., 2 M) for extraction.

-

Filtration apparatus.

-

Analytical instruments for measuring NH₄⁺ and NO₃⁻ concentrations and their ¹⁵N enrichment (e.g., colorimetric assays and IRMS or a GC/MS system).[13]

Procedure:

-

Soil Preparation and Pre-incubation: Homogenize the fresh soil sample and adjust the moisture content to a desired level (e.g., 50-60% of water-holding capacity). Pre-incubate the soil at a constant temperature (e.g., 25°C) for a period (e.g., 24 hours) to allow microbial activity to stabilize.

-

Tracer Application: Add a known amount of the ¹⁵N-labeled ammonium solution to the soil and mix thoroughly to ensure uniform distribution.

-

Incubation: Incubate the soil samples in the dark at a constant temperature.

-

Extraction: At specific time points (e.g., immediately after labeling (t₀) and after 24 hours (t₁)), extract a subsample of the soil with KCl solution. This will extract the inorganic nitrogen pools (NH₄⁺ and NO₃⁻).

-

Filtration and Analysis: Filter the soil extracts. Analyze the filtrates for the concentrations of NH₄⁺ and NO₃⁻ and their respective ¹⁵N enrichments using appropriate analytical methods.

-

Calculation: Use the changes in the concentration and ¹⁵N enrichment of the NH₄⁺ and NO₃⁻ pools over the incubation period to calculate the gross nitrification rate using established isotope dilution equations.

Visualizing Nitrogen Cycle Processes and Workflows

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Caption: The central role of nitrite in the nitrogen cycle.

Caption: Experimental workflow for the ¹⁵N isotope pairing technique.

Caption: ¹⁵N tracing to distinguish N₂ production pathways.

Conclusion